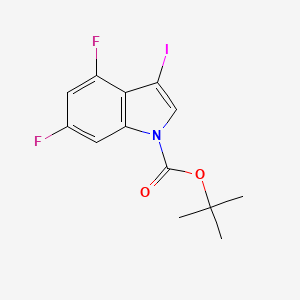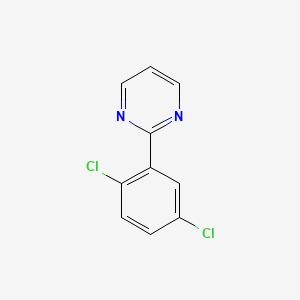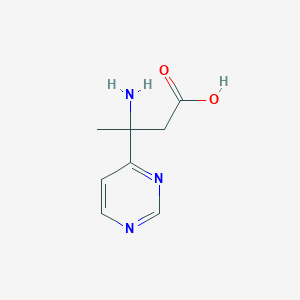
3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline is a brominated quinoline derivative Quinoline compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline typically involves multi-step reactions starting from quinoline derivatives. One common method includes:
Methoxylation: The addition of a methoxy group (-OCH3) to the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: The bromomethyl group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Material Science: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,8-Dibromo-6-(bromomethyl)-5-methoxyquinoline involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and methoxy group can enhance binding affinity and specificity. The exact pathways depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
- 3,8-Dibromo-6-nitroquinoline
- 3,8-Dibromo-6,6-bis(4-tert-butylphenyl)-6H-benzo[c]chromene
Propiedades
Fórmula molecular |
C11H8Br3NO |
|---|---|
Peso molecular |
409.90 g/mol |
Nombre IUPAC |
3,8-dibromo-6-(bromomethyl)-5-methoxyquinoline |
InChI |
InChI=1S/C11H8Br3NO/c1-16-11-6(4-12)2-9(14)10-8(11)3-7(13)5-15-10/h2-3,5H,4H2,1H3 |
Clave InChI |
BQWHMPSTUBYGNE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=C(C=NC2=C(C=C1CBr)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate](/img/structure/B13086412.png)
![1-[(5-Bromofuran-3-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13086419.png)

![Tert-butyl 3-iodo-4-methoxy-1H-pyrrolo[2,3-B]pyridine-1-carboxylate](/img/structure/B13086424.png)







![ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13086476.png)

